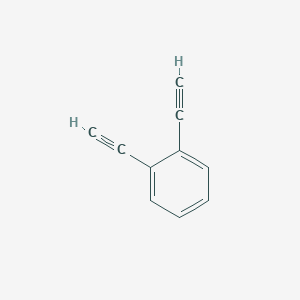

1,2-Diethynylbenzene

説明

Significance in Contemporary Chemical Science

1,2-Diethynylbenzene (DEB) is a molecule of considerable interest in modern chemical science due to its role as a key building block in the synthesis of a wide array of organic materials. ontosight.ai Its rigid structure and the reactivity of its two adjacent triple bonds make it a valuable precursor for creating conjugated polymers, which possess unique optical and electronic properties. ontosight.ai These polymers are integral to the development of advanced materials for electronics and photonics. Furthermore, this compound is a crucial component in the formation of polycyclic aromatic hydrocarbons (PAHs) and various heterocyclic compounds. Its ability to undergo cyclization reactions has been harnessed to create complex, multi-ring systems. The dianion of ortho-diethynylbenzene has been identified as the strongest superbase known, with a remarkable proton affinity, highlighting its theoretical importance in physical organic chemistry. wikipedia.orgacs.org

Historical Context of Diethynylarene Chemistry

The study of diethynylarenes, the class of compounds to which this compound belongs, has evolved significantly over the decades. Early research into these molecules was often driven by the desire to create novel heat-resistant and ablative materials, particularly for aerospace applications. nih.gov The polymerization of diethynylarenes, such as p-diethynylbenzene, was a major focus, leading to the development of prepolymer resins. nih.gov The fundamental chemistry of these compounds, including their synthesis and basic reactivity, was established through various methods, including halogenation/dehydrohalogenation of divinylbenzenes and trimethylsilylacetylene (B32187) methods. researchgate.net The development of transition metal-catalyzed reactions, such as the Sonogashira and Glaser couplings, dramatically expanded the synthetic utility of diethynylarenes, enabling the construction of intricate molecular structures like macrocycles and complex carbon skeletons. d-nb.infoacs.org

Scope of Academic Inquiry into this compound

The academic inquiry into this compound is broad and multifaceted. Researchers are actively exploring its potential in materials science, particularly in the synthesis of novel polymers and carbon nanomaterials. nih.gov In organic synthesis, its use as a precursor for complex organic molecules remains a vibrant area of investigation. scienceintheclassroom.org Furthermore, the unique electronic and structural properties of this compound and its derivatives are being studied through spectroscopic techniques and computational chemistry. aanda.org Recent astrochemical studies have also turned their attention to this compound, investigating its potential role in the formation of naphthalene (B1677914) in interstellar environments. aanda.orgresearchgate.net This highlights the interdisciplinary interest in this fundamental molecule, from the synthesis of advanced materials on Earth to the chemistry of the cosmos.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₆ |

| Molecular Weight | 126.15 g/mol nih.gov |

| Melting Point | ~60-62 °C ontosight.ai |

| Boiling Point | ~170-180 °C at 10 mmHg ontosight.ai |

| Appearance | White solid ontosight.ai |

| Solubility | Insoluble in water; soluble in ether, chloroform, and benzene (B151609) ontosight.ai |

| IUPAC Name | This compound nih.gov |

| CAS Number | 21792-52-9 nih.gov |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common methods involving either the coupling of a di-substituted benzene ring with an acetylene (B1199291) source or the transformation of existing side chains on a benzene ring.

One prevalent method is the Sonogashira coupling , which involves the palladium-catalyzed cross-coupling of a dihalobenzene with a terminal alkyne. For this compound, this typically involves the reaction of 1,2-dibromobenzene (B107964) with an acetylene equivalent, such as trimethylsilylacetylene, followed by deprotection of the silyl (B83357) group. acs.org

Another significant synthetic approach is the halogenation and subsequent dehydrohalogenation of divinylbenzene (B73037) . researchgate.netgoogle.com This "one-pot" procedure offers an inexpensive route to diethynylbenzenes. google.com The process involves the bromination of divinylbenzene isomers in a solvent like sulfolane, followed by dehydrobromination of the resulting intermediate to yield diethynylbenzene. google.comgoogleapis.com

Key Intermediates in a Common Synthetic Route (Halogenation/Dehydrohalogenation)

| Intermediate | Structure | Role |

| Mixed isomers of divinylbenzene | Benzene ring with two vinyl groups | Starting material |

| Brominated intermediate | Benzene ring with two dibromoethyl groups | Product of bromination |

| This compound | Benzene ring with two ethynyl (B1212043) groups | Final product after dehydrobromination |

Reactions of this compound

The rich reactivity of this compound stems from the presence of two proximate and highly reactive alkyne functionalities, making it a versatile substrate for a variety of chemical transformations.

A prominent reaction of this compound is cyclization . It can undergo intramolecular cyclization, particularly in the presence of certain reagents like iodine, to form fused ring systems. acs.org It is also a key precursor in the Bergman cyclization , a reaction that generates a highly reactive p-benzyne intermediate, which can then be trapped by various reagents.

Polymerization is another crucial reaction pathway for this compound. It can be polymerized through the opening of its C≡C bonds to form conjugated polymers. nih.gov These polymerization reactions can be initiated by heat or catalyzed by various transition metal complexes, leading to materials with interesting thermal and electronic properties. nih.gov

Furthermore, this compound readily participates in metal-catalyzed reactions . For instance, it undergoes oxidative coupling (Glaser coupling) in the presence of copper catalysts to form diacetylene macrocycles. d-nb.infoacs.org It also serves as a bidentate ligand, coordinating to metal centers to form organometallic complexes. uu.nlacs.org Hydrometalation reactions with reagents from groups 13 and 14 elements have been used to synthesize bidentate Lewis acids. nih.gov

Spectroscopic and Structural Characterization

The structure and properties of this compound have been extensively studied using a range of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the structure of this compound and its derivatives. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms within the molecule.

Infrared (IR) Spectroscopy : The IR spectrum of this compound shows characteristic absorption bands for the terminal alkyne C-H stretch (around 3300 cm⁻¹) and the C≡C triple bond stretch (around 2100 cm⁻¹). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, which are influenced by the conjugated π-system.

X-ray Crystallography : Single-crystal X-ray diffraction has been used to determine the precise three-dimensional structure of this compound derivatives and their reaction products, providing definitive information on bond lengths and angles. d-nb.infoscienceintheclassroom.org

Computational Studies : Quantum chemical calculations are employed to investigate the electronic structure, reaction mechanisms, and spectroscopic properties of this compound. aanda.org These theoretical studies complement experimental findings and provide deeper insights into its reactivity, such as the energetics of cyclization pathways. scienceintheclassroom.org For instance, calculations have been crucial in understanding the extreme basicity of its dianion. wikipedia.orgacs.org

Applications of this compound

The unique chemical properties of this compound make it a valuable component in several areas of materials science and organic synthesis.

In materials science , this compound is a key monomer for the synthesis of conjugated polymers . These polymers, such as poly(phenylene-ethynylene)s, exhibit interesting electronic and optical properties, making them candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ontosight.ai The ability of this compound to form cross-linked networks upon heating contributes to the development of heat-resistant materials . nih.gov It is also investigated as a precursor for the synthesis of carbon nanomaterials .

In organic synthesis , this compound serves as a versatile building block for the construction of complex molecules. Its ability to undergo cyclization reactions is exploited in the synthesis of polycyclic aromatic hydrocarbons (PAHs) . uhmreactiondynamics.org It is also used to prepare various heterocyclic compounds through reactions involving the alkyne groups. uu.nl Furthermore, its use in forming macrocycles and other complex carbon frameworks through coupling reactions highlights its importance as a precursor in supramolecular chemistry and the synthesis of novel molecular architectures. d-nb.infoacs.org

Structure

3D Structure

特性

IUPAC Name |

1,2-diethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6/c1-3-9-7-5-6-8-10(9)4-2/h1-2,5-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYDUPRWILCUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176204 | |

| Record name | 1,2-Diethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26776-82-9, 21792-52-9 | |

| Record name | Benzene, o-diethynyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26776-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diethynylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021792529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 1,2 Diethynylbenzene

Reactivity of Ethynyl (B1212043) Moieties

The two ethynyl (–C≡CH) groups are the primary sites of chemical reactivity in 1,2-diethynylbenzene. The high electron density of the triple bonds makes them susceptible to attack by electrophiles, while the terminal hydrogen atoms exhibit acidic properties, enabling their participation in a variety of catalytic and coupling reactions.

The terminal hydrogen atoms of the ethynyl groups in this compound are weakly acidic. gla.ac.uk This acidity allows them to be abstracted by a strong base, forming an acetylide anion. This reactivity is fundamental to many synthetic applications. In the context of catalysis, these acidic hydrogens can play a direct role. For instance, polymers derived from diethynylbenzenes that retain unreacted ethynyl groups have demonstrated heterogeneous catalytic activity. mdpi.com The acidic acetylene (B1199291) hydrogen in these materials can catalyze reactions such as the acetylation of aldehydes and ketones. mdpi.com This catalytic capability stems from the ability of the acidic proton to activate substrates, similar to traditional acid catalysts. mdpi.comthieme-connect.de The design of phosphine (B1218219) acceptors tethered with acidic C-H, N-H, or O-H groups is a recognized strategy in developing novel phosphine-catalyzed annulation reactions for synthesizing various cyclic compounds. thieme-connect.de

Cycloaddition Reactions of this compound and its Derivatives

The presence of two proximate alkyne functionalities makes this compound an ideal substrate for intramolecular and intermolecular cycloaddition reactions, leading to the formation of fused ring systems and complex molecular architectures.

Metal-catalyzed [2+2+2] cyclotrimerization is a powerful method for constructing benzene (B151609) rings. This compound can react with another alkyne in the presence of a suitable catalyst to form substituted biphenylene (B1199973) or other polycyclic aromatic compounds. Cobalt complexes are commonly employed for this transformation. For example, a cobalt-catalyzed cyclotrimerization reaction between this compound and bis(trimethylsilyl)acetylene (B126346) is a key step in the synthesis of certain phenylene-containing compounds. beilstein-journals.org Nickel catalysts, such as Ni(acac)₂/PPh₃, have also been used for the cyclotrimerization of diethynylarenes, leading to the formation of branched polyphenylene structures. mdpi.comnih.gov These reactions often proceed via a polycyclotrimerization mechanism, forming highly crosslinked networks. nih.gov

Table 1: Examples of Metal-Catalyzed Cyclotrimerization of this compound and its Derivatives

| Reactant(s) | Catalyst System | Product Type | Reference |

|---|---|---|---|

| This compound, Bis(trimethylsilyl)acetylene | Cobalt-based catalyst | Biphenylene derivative | beilstein-journals.org |

| This compound derivative, Isocyanates | Nickel(0) complex | Poly(2-pyridone)s | acs.org |

| (2-Iodophenyl)acetylene (precursor to this compound cyclotrimerization) | CuI / PPh₃ | Tribenzohexadehydro beilstein-journals.organnulene | nu.ac.th |

| p-Diethynylbenzene | Ni(C₅H₇O₂)₂ · Ph₃P | Branched cyclotrimer structure | nih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a significant metal-free click chemistry reaction. rsc.orgsoton.ac.uk While this compound itself is not strained, its derivatives can be converted into highly strained cyclic alkynes that are excellent substrates for SPAAC. Octadehydrodibenzo beilstein-journals.organnulenes (DBAs), which are readily prepared through the oxidative acetylenic coupling of this compound derivatives, are a key example. researchgate.netresearchgate.netbeilstein-journals.org Despite having lower strain energy and reactivity compared to classic cyclooctynes, DBAs undergo a regioselective double azide (B81097) addition with organic azides under mild, metal-free conditions to yield bis-triazole products. researchgate.netresearchgate.net This reaction has been utilized for creating crosslinked polymers. beilstein-journals.orgresearchgate.net The reactivity can be tuned by substituents on the benzene rings; electron-withdrawing groups on the DBA can increase the reaction rate. researchgate.net

Beyond cyclotrimerization, this compound and its derivatives are involved in other cycloaddition pathways. The [2+2] and [2+2+2] cycloadditions are prominent methods for synthesizing biphenylene derivatives. beilstein-journals.org These reactions can be thermally activated or catalyzed by metals. For instance, on-surface synthesis on metal substrates like Au(111) can lead to dimers via [2+2] cycloaddition and trimers through a [2+2+2] pathway from aryne intermediates. beilstein-journals.org Gold(I) catalysts with sterically hindered ligands can also promote the intermolecular [2+2] cycloaddition of terminal alkynes, including diethynylbenzene derivatives, with alkenes to regioselectively form cyclobutenes. organic-chemistry.org Nickel(0) catalysts have been shown to effect a 2:2 double-cycloaddition between diynes like 1,4-diethynylbenzene (B1207667) and N-substituted maleimides, resulting in polymers with a bicyclo[2.2.2]oct-7-ene repeating unit. acs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SpAAC)

Formation Mechanisms of this compound in Complex Environments

The formation of this compound is significant in environments such as the interstellar medium (ISM) and combustion flames, where it acts as a key intermediate in the growth of polycyclic aromatic hydrocarbons (PAHs). researchgate.netaanda.org A primary pathway is the Ethynyl Addition Mechanism (EAM). uhmreactiondynamics.org This mechanism is a viable low-temperature alternative to high-temperature processes like the Hydrogen-Abstraction-C₂H₂-Addition (HACA) sequence. uhmreactiondynamics.orgacs.org

The EAM is initiated by the barrierless reaction of an ethynyl radical (C₂H) with an aromatic molecule. nasa.govpnas.org Specifically for this compound, the process begins with phenylacetylene (B144264) (C₆H₅C₂H). acs.orguoa.gr The ethynyl radical adds to the ortho-carbon of phenylacetylene, forming a reactive intermediate. uhmreactiondynamics.orgresearchgate.net This adduct then rapidly loses a hydrogen atom to produce this compound. uhmreactiondynamics.orgacs.org This reaction is exothermic and fast at low temperatures. acs.org Subsequently, this compound can react with another ethynyl radical, leading to ring closure and the formation of a naphthalene (B1677914) core, demonstrating its role as a stepping stone to larger PAHs. uhmreactiondynamics.orgpnas.org

Table 2: Ethynyl Addition Mechanism (EAM) for the Formation of this compound

| Step | Reaction Description | Significance | Reference |

|---|---|---|---|

| 1 | Barrierless addition of an ethynyl radical (C₂H) to the ortho-carbon of phenylacetylene (C₆H₅C₂H). | Initiation of the sequence to form a reactive C₈H₇ intermediate. | uhmreactiondynamics.orgacs.org |

| 2 | The resulting adduct rapidly eliminates a hydrogen atom (H). | Formation of the stable this compound molecule. The overall process is exothermic. | uhmreactiondynamics.orgresearchgate.net |

| 3 | Subsequent reaction of this compound with a second ethynyl radical. | Leads to the formation of a naphthalene core, contributing to PAH growth. | pnas.org |

Naphthalene Electric Discharge Products and Pathways

The fragmentation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene under high-energy conditions, such as those in an electrical discharge, can lead to the formation of various smaller molecules. desy.de Laboratory studies using chirped pulse Fourier transform microwave spectroscopy coupled with an electric discharge source have investigated the products resulting from a naphthalene discharge. aanda.orgcsic.esresearchgate.net Among the more than ten products identified, this compound (1,2-DEB) was a newly identified species. aanda.orgresearchgate.net

The formation of this compound is hypothesized to occur through the fragmentation of naphthalene. aanda.org While the precise pathways are a subject of ongoing investigation, they represent decomposition steps of the naphthalene molecule. aanda.org Conversely, these pathways can also be viewed in reverse as potential formation steps for naphthalene from this compound, highlighting its potential importance as a precursor in the synthesis of larger aromatic systems in environments like the Taurus Molecular Cloud (TMC-1). desy.deaanda.orgcsic.es Although ethynylbenzene has been detected in TMC-1, there is currently no definitive indication of this compound's presence in this region. aanda.orgcsic.es

Radical Addition Reactions (e.g., Ethynyl Radicals)

A significant pathway involving this compound is the Ethynyl Addition Mechanism (EAM), which is considered a viable low-temperature alternative to high-temperature Hydrogen-Abstraction-C2H2-Addition (HACA) sequences for forming PAHs. nih.govscispace.com This mechanism is particularly relevant for low-temperature environments such as the interstellar medium and the atmospheres of hydrocarbon-rich planets and moons. nih.govresearchgate.net

The sequence begins with the addition of an ethynyl radical (C₂H) to a carbon atom of phenylacetylene, which leads to the formation of this compound after the loss of a hydrogen atom. nih.govscispace.comresearchgate.net This initial step is a barrierless and highly exothermic reaction. scispace.com Subsequently, the newly formed this compound can react with a second ethynyl radical. nih.govscispace.com This second addition occurs on one of the ethynyl side chains, and the resulting intermediate undergoes a ring closure to form an ethynyl-substituted naphthalene core. nih.govscispace.com Depending on the pressure conditions, this core may then lose a hydrogen atom to form products like ethynyl-substituted 1,2-didehydronaphthalene. nih.gov The stepwise, barrierless addition of ethynyl radicals makes this a rapid process even at very low temperatures. scispace.compnas.org

Proton-Transfer Reactivity of this compound Dianions

The dianion of this compound ([ortho-DEB]²⁻) can be generated in the gas phase within a mass spectrometer. wikipedia.orgresearchgate.net Its creation is typically achieved through the electrospray ionization of a suitable precursor, like a dicarboxylate, followed by collision-induced dissociation to lose two molecules of carbon dioxide. wikipedia.orgresearchgate.net

Once formed, the dianion exhibits remarkable proton-transfer reactivity. researchgate.netrsc.org Experiments have shown that when isolated in an ion trap, the dianion readily abstracts protons from background gases, such as residual water. researchgate.netrsc.org This high reactivity is confirmed by experiments where leaking deuterated water (D₂O) into the ion trap results in the formation of the deuterated monoprotonated anion and the DO⁻ ion, which is a clear diagnostic of deuteron (B1233211) abstraction from the heavy water. researchgate.netrsc.orgresearchgate.net Despite favorable thermodynamics, no proton-transfer reactions were observed with dihydrogen or methane (B114726), which is attributed to a high activation barrier for proton abstraction from these specific substrates. researchgate.net

Superbasicity and Gas-Phase Proton Affinities

The ortho-diethynylbenzene dianion is recognized as a superbase, and according to calculations, it is the strongest base ever synthesized or observed. wikipedia.orgrsc.orgquora.com Its strength is quantified by its proton affinity (PA), which is the negative of the enthalpy change for the gas-phase reaction of the anion with a proton. wikipedia.org A higher proton affinity indicates a stronger base. wikipedia.org

Computational studies using high-level quantum chemistry have determined the proton affinity for the ortho-diethynylbenzene dianion to be 1843.3 kJ/mol. researchgate.netrsc.org This value significantly surpasses that of other known superbases, including its own isomers (meta- and para-diethynylbenzene dianion), the lithium monoxide anion (LiO⁻), and the methide anion (CH₃⁻). researchgate.netrsc.orgwikipedia.org The extreme basicity of the ortho isomer is a consequence of the repulsion between the two adjacent negative charges on the ethynyl groups, which is effectively relieved by protonation. wikipedia.org

| Species | Computed Proton Affinity (PA) at 298 K (kJ/mol) |

|---|---|

| [ortho-DEB]²⁻ | 1843.3 |

| [meta-DEB]²⁻ | 1786.8 |

| [para-DEB]²⁻ | 1780.7 |

| LiO⁻ | 1777.7 |

| CH₃⁻ | 1747.7 |

Data sourced from Poad, B. L. J., et al. (2016). researchgate.net

Borylation Reactions of this compound Derivatives

Derivatives of this compound serve as crucial starting materials for novel borylation reactions. nih.govresearchgate.netacs.org Through reaction design guided by quantum chemical calculations, a tetraborylation reaction of p-benzynes generated from this compound derivatives has been developed. nih.govacs.orgresearchgate.net

The process begins with a this compound derivative, which undergoes a Masamune–Bergman cyclization to generate a highly reactive p-benzyne intermediate. nih.govresearchgate.net This intermediate is then trapped with an excess of a borylating agent, such as bis(pinacolato)diborane(4) (B₂pin₂). nih.govacs.org The reaction results in a tetraborylated product, where the two carbons of the p-benzyne formally behave as dicarbenes. nih.govresearchgate.net Theoretical exploration using the artificial-force-induced reaction (AFIR) method was instrumental in designing the reactant structure to favor the desired reaction pathway. nih.govresearchgate.net An in-silico screening determined that a this compound derivative featuring a butylene linker was an optimal substrate, leading to the formation of the tetraborylated products in good yields, reaching up to 58%. nih.govresearchgate.netacs.org

Polymerization Studies of 1,2 Diethynylbenzene

Polymerization Methods and Mechanisms

The polymerization of 1,2-diethynylbenzene can be initiated through several methods, each influencing the mechanism and the final polymer structure. These methods range from catalytic systems to radiation-induced processes.

While anionic polymerization, particularly using initiators like n-butyllithium (n-BuLi), has been successfully employed for other isomers such as p-diethynylbenzene to create strictly linear polymers, literature from the conducted research on the specific application of this method to this compound is not extensively reported. mdpi.comnih.govresearchgate.netdntb.gov.ua

Transition metal catalysts are effective in polymerizing this compound. Rhodium-based systems, in particular, have been studied for this purpose.

Rhodium (Rh) Systems: Research has shown that this compound can be polymerized using a rhodium catalyst system. osaka-u.ac.jp One specific example is the use of the [RhCl(nbd)]₂/Et₃N (where nbd is norbornadiene) catalyst. osaka-u.ac.jp The polymerization with this system yields a polymer where a significant portion of the alkyne groups remains unreacted. osaka-u.ac.jp Specifically, the resulting polymer was found to have 61% of its pendant alkynes remaining. osaka-u.ac.jp Analysis of this polymer suggests that the structure is not a simple linear chain but contains a partially arylene-bridged architecture, which is formed through intramolecular cyclization reactions during the polymerization process. osaka-u.ac.jp

Nickel (Ni) and Cobalt (Co) Systems: Catalysts based on nickel and cobalt are widely used for the polymerization and cyclotrimerization of various diethynylarenes. mdpi.comnih.govsemanticscholar.orgresearchgate.net For instance, cobalt complexes have been patented for the polycyclotrimerization of diethynylarylenes to produce thermosetting polymers. nih.gov While specific detailed findings for the homopolymerization of this compound using Ni or Co catalysts are limited in the available research, the existence of publications such as "Poly(this compound) by Transition Metal Catalysts" indicates that such studies have been performed. mdpi.comnih.gov

| Catalyst System | Monomer | Key Finding | Resulting Structure | Source |

|---|---|---|---|---|

| [RhCl(nbd)]₂/Et₃N | This compound | Polymer produced with 61% remaining pendant alkyne groups. | Partially arylene-bridged architecture via intramolecular cyclization. | osaka-u.ac.jp |

The initiation of polymerization using radiation, such as gamma rays, has been investigated for diethynylbenzene derivatives in the solid state. The success of this method is highly dependent on the crystal packing of the monomer.

In a study involving a derivative, 1,2-bis(5-hydroxypenta-1,3-diynyl)benzene, attempts to induce polymerization in the crystalline state via γ-irradiation were unsuccessful. It was concluded that the arrangement of the reactive butadiynyl groups within the crystal lattice of this 1,2-isomer derivative was unfavorable for topochemical polymerization to occur. This contrasts with other diethynylbenzene isomers and derivatives where solid-state polymerization or dimerization can be achieved selectively depending on the crystal structure. While general studies show that UV or γ-irradiation can initiate polymerization in other systems, the specific crystal structure of the this compound derivative proved to be a prohibitive factor. nih.gov

The kinetics of solid-phase polymerization are intrinsically linked to the monomer's crystal structure. For a reaction to propagate, the reactive groups of adjacent monomer units must be positioned within a certain distance and orientation.

For the studied this compound derivative, 1,2-bis(5-hydroxypenta-1,3-diynyl)benzene, the kinetics of solid-state polymerization are effectively suppressed. The unfavorable arrangement of the diacetylene moieties in the crystal structure prevents the chain propagation reaction. This highlights that even if a monomer is chemically reactive, its solid-state polymerization may not proceed if the crystal packing does not meet the required geometric criteria for a topochemical reaction.

Polymerization of this compound can also occur in the liquid and gas phases.

Liquid-Phase Polymerization: Thermal polymerization of this compound in the liquid phase leads to a complex polymer structure. The mechanism is suggested to proceed via a Bergman cyclopolymerization pathway, which involves the formation of reactive diradical intermediates. nih.gov In general, liquid-phase polymerization of diethynylarenes, whether in solution or in the melt, can often lead to the formation of insoluble and crosslinked products. researchgate.netsemanticscholar.org For example, Diels-Alder polymerizations between diethynylbenzenes and bistetracyclones have been carried out in toluene (B28343) solution. dss.go.th

Gas-Phase Polymerization: Vapor deposition methods, such as initiated chemical vapor deposition (iCVD), are known to be capable of polymerizing monomers containing acetylenic (–C≡C–) bonds. beilstein-journals.org In this process, monomer and initiator species are introduced into a vacuum chamber in the gas phase, and polymerization occurs on the surface of a substrate. beilstein-journals.org While this presents a potential route for forming thin films of poly(this compound), specific studies applying this gas-phase technique to this compound were not detailed in the searched literature.

Solid-Phase Polymerization Kinetics

Structural Characteristics of Poly(this compound)

The polymer resulting from this compound is not a simple linear polyacetylene. The proximity of the two ethynyl (B1212043) groups on the benzene (B151609) ring facilitates intramolecular reactions, leading to more complex, cyclic structures within the polymer backbone.

When polymerized with a rhodium catalyst, the product is characterized as having a partially arylene-bridged architecture. osaka-u.ac.jp This structure arises from intramolecular cyclization events that compete with the intermolecular chain propagation. A notable feature of this polymer is the high percentage (61%) of unreacted pendant ethynyl groups, which could be available for subsequent post-polymerization modification. osaka-u.ac.jp

Thermal polymerization is proposed to proceed through a Bergman cyclopolymerization mechanism. nih.gov This pathway involves the cyclization of the enediyne system to form a p-benzyne diradical, which then propagates to create a complex, fused aromatic polymer structure. nih.gov This results in a polymer that is structurally intricate and possesses high thermal stability.

| Polymerization Method | Key Structural Feature | Description | Source |

|---|---|---|---|

| Transition Metal-Catalyzed (Rhodium) | Partially arylene-bridged architecture | Formed via intramolecular cyclization, with 61% of pendant ethynyl groups remaining unreacted. | osaka-u.ac.jp |

| Thermal (Liquid Phase) | Complex fused aromatic structure | Believed to form via a Bergman cyclopolymerization mechanism. | nih.gov |

Control of Polymer Linearity and Branching

The architecture of poly(this compound) can be precisely controlled, ranging from completely linear to hyperbranched structures, by carefully selecting the polymerization method and reaction conditions.

Anionic polymerization has been identified as a key method for producing strictly linear and soluble polymers from diethynylbenzene isomers. nih.govnih.gov The use of an anionic initiator like n-butyllithium (n-BuLi) in a highly polar solvent such as hexamethylphosphortriamide (HMPA) facilitates the selective polymerization of one ethynyl group, leaving the second one as a pendant group on the polyene backbone. nih.govmdpi.com This approach prevents branching and crosslinking, resulting in a completely linear, soluble polymer without phenylene fragments in the main chain. nih.govmdpi.com However, under certain anionic conditions, chain transfer reactions to the polymer can occur, where a proton migrates from a pendant ethynylphenyl group to the active carbanion on the polymer chain. This process can introduce branching. nih.gov

In contrast, transition metal catalysis offers a route to branched polymers. For instance, the copolymerization of a diethynylbenzene with phenylacetylene (B144264) using a cationic diphosphine-ligated Palladium(II) catalyst system allows for the synthesis of hyperbranched poly(phenylacetylene)s. acs.org In this system, the diethynylbenzene monomer acts as a difunctional cross-linker. acs.org Initially, it undergoes mono-insertion to create a linear unit with a pendant alkyne group, which can then be incorporated into another growing chain, forming a branch point. acs.org The degree of branching can be systematically tuned by adjusting the feed ratio of the diethynylbenzene comonomer to the phenylacetylene monomer. acs.org Nickel-catalyzed polymerization can also be employed to create soluble, branched prepolymers, though prolonged reaction times can lead to gelation and the formation of insoluble, crosslinked networks. nih.gov

Solid-phase polymerization, initiated by photo- or γ-irradiation, can also produce branched polymers. core.ac.uk This method involves the formation of a linear macroradical that subsequently adds to a double bond on an existing polymer molecule, leading to branching and eventual crosslinking. nih.gov

Table 1: Influence of Polymerization Method on Polymer Architecture This table is interactive. Click on the headers to sort.

| Polymerization Method | Catalyst/Initiator | Solvent | Key Feature | Resulting Architecture |

|---|---|---|---|---|

| Anionic Polymerization | n-Butyllithium (n-BuLi) | Hexamethylphosphortriamide (HMPA) | Selective polymerization of one ethynyl group | Strictly Linear nih.govmdpi.com |

| Pd-Catalyzed Copolymerization | Cationic diphosphine-ligated Pd(II) | Dichloromethane/Methanol | Diyne acts as a cross-linker | Hyperbranched acs.org |

| Ni-Catalyzed Polymerization | Ni(Acac)₂ / PPh₃ | Not specified | Controlled prepolymer formation | Branched (can crosslink over time) nih.gov |

| Solid-Phase Polymerization | γ-irradiation | Crystal | Macroradical addition to polymer chain | Branched / Crosslinked nih.govcore.ac.uk |

Formation of Crosslinked and Microporous Poly(phenylacetylene)s

The polymerization of both ethynyl groups of this compound leads to the formation of highly crosslinked, insoluble polymer networks. These materials are often microporous, possessing high surface areas that make them suitable for applications in gas storage and separation. The formation of these networks is typically achieved through coordination polymerization using specific transition metal catalysts.

Rhodium(I) complexes, such as [Rh(nbd)acac] (where nbd is norbornadiene and acac is acetylacetonate), are particularly effective for the chain-growth polymerization of diethynylarenes into conjugated microporous polyacetylene-type networks. mdpi.comresearchgate.net This process yields insoluble, non-swellable polymers where the rigid polyacetylene main chains are randomly crosslinked by arylene units. mdpi.comresearchgate.net The rigidity of the conjugated chains is a key factor that promotes the formation of a permanent microporous structure. researchgate.net

The properties of the resulting microporous polymer, including its specific surface area (SBET), are highly dependent on the reaction conditions. Studies on diethynylbenzene isomers show that increasing the reaction time, temperature, and initial monomer concentration generally leads to a higher surface area. mdpi.com For example, with a rhodium catalyst, the SBET value for poly(p-diethynylbenzene) could be maximized at 1469 m²/g when synthesized at 75 °C over 72 hours. mdpi.com The resulting networks contain both micropores (around 1 nm in diameter) and mesopores. mdpi.com The molar ratio of different monomers in a copolymerization can also be used to tune the porosity of the resulting conjugated microporous polymers (CMPs). sci-hub.se

Table 2: Synthesis of Microporous Polymers from Diethynylarenes This table is interactive. Click on the headers to sort.

| Monomer Isomer | Catalyst | Solvent | Yield | SBET (m²/g) |

|---|---|---|---|---|

| 1,4-Diethynylbenzene (B1207667) | [Rh(nbd)acac] | CH₂Cl₂ | 85% | up to 1469 mdpi.com |

| 1,4-Diethynylbenzene | [Rh(nbd)Cl]₂/Et₃N | CH₂Cl₂ | 77% | Not specified mdpi.com |

| 1,3-Diethynylbenzene (B158350) | [Rh(nbd)acac] | CH₂Cl₂ | High | Not specified researchgate.net |

| 4,4'-Diethynylbiphenyl | [Rh(nbd)acac] | CH₂Cl₂ | High | Not specified researchgate.net |

Stereoregularity in Polymerization Products

Stereoregularity, which refers to the spatial arrangement of pendant groups along the polymer backbone, is a critical factor that influences the physical and electronic properties of the resulting polymer. In the polymerization of diethynylbenzenes, the formation of the polyene chain can result in different isomeric structures (e.g., cis vs. trans double bonds).

Research on the polymerization of diethynylarenes has shown that stereoregular structures can be achieved. core.ac.uk For instance, the polyaddition of 1,4-diethynylbenzene catalyzed by a ruthenium complex, [Ru(p-cymene)Cl₂]₂, produces π-conjugated polymers with a regio- and stereoregular alternation of phenylene and (E)-1-en-3-yne moieties. acs.orgnih.gov Spectroscopic analysis, particularly the presence of a strong absorption at 946 cm⁻¹ (attributed to the C-H out-of-plane bending of a trans-CH=CH- group) and the absence of bands associated with cis configurations, indicates a high E-stereoselectivity in the polymer backbone. acs.org

In the anionic polymerization of p-diethynylbenzene, it has been demonstrated that not all theoretically possible stereoisomers are formed. nih.govmdpi.com The resulting linear polymer exhibits a structure consistent with a trans-polyphenylacetylene configuration, as determined by NMR spectroscopy. mdpi.com Similarly, photo- or γ-irradiation of crystalline p-diethynylbenzene has been found to produce stereoregular polymers, even at cryogenic temperatures. core.ac.uk

Chemical Modification and Functionalization of Poly(this compound)

The linear and soluble forms of poly(this compound) are particularly valuable because their pendant ethynylphenyl groups (–C₆H₄–C≡CH) serve as reactive sites for post-polymerization modification. This allows for the introduction of a wide range of functional groups, tailoring the polymer's properties for specific applications.

A prominent method for functionalization is the copper-catalyzed azide-alkyne cycloaddition, or "click" chemistry. researchgate.net This reaction can be performed on the pendant alkyne groups of the polymer to attach molecules containing an azide (B81097) group. This versatile reaction is used to create more complex architectures, such as core-shell star polymers. acs.org

Another route for modification involves the reaction of the pendant ethynyl groups with organometallic or boron compounds. For example, linear poly(p-diethynylbenzene) has been functionalized by introducing boron, copper, and cobalt. nih.govmdpi.comresearchgate.net The reaction with decaborane (B607025) (B₁₀H₁₄) in the presence of N,N-dimethylaniline leads to the synthesis of carborane-containing polymers. mdpi.com Similarly, reacting the polymer with dicobalt octacarbonyl (Co₂(CO)₈) can introduce cobalt clusters along the polymer chain. researchgate.net These modifications can dramatically alter the electronic, catalytic, and thermal properties of the original polymer.

Furthermore, in-situ end-capping during polymerization is another strategy to introduce functionality. By adding a molecule like 4-ethynylbenzoic acid at the end of the polymerization, a terminal carboxylic acid group can be installed, which is useful for subsequent bioconjugation. snu.ac.kr

Table 3: Examples of Chemical Modifications of Poly(diethynylbenzene) This table is interactive. Click on the headers to sort.

| Polymer Backbone | Reagent | Functional Group/Attached Moiety | Purpose/Application |

|---|---|---|---|

| Poly(diethynylbenzene) | Azide-ended Polystyrene | Triazole-linked Polystyrene Chains | Synthesis of Core-Shell Star Polymers acs.org |

| Poly(diethynylbenzene) | Decaborane (B₁₀H₁₄) | Carborane Clusters | Introduction of Boron Heteroatoms mdpi.comresearchgate.net |

| Poly(diethynylbenzene) | Dicobalt Octacarbonyl (Co₂(CO)₈) | Cobalt Clusters | Introduction of Cobalt Heteroatoms researchgate.net |

| Poly(diethynylbenzene) | 4-Ethynylbenzoic Acid | Terminal Carboxylic Acid | Bioconjugation snu.ac.kr |

Coordination Chemistry and Ligand Architectures Featuring 1,2 Diethynylbenzene

Design Principles for Dinucleating Ligands

The rational design of dinucleating ligands is a cornerstone of bioinorganic chemistry, aiming to replicate the intricate structures and functions of bimetallic centers in proteins. The 1,2-diethynylbenzene unit has proven to be a valuable component in these designs due to its rigidity and the defined spatial orientation it imposes on attached chelating groups. researchgate.net

"V-shaped" Ligand Motif Design

A key design strategy involves the creation of "V-shaped" or "tweezer-like" ligands, where two metal-binding units are attached to the this compound core. nih.govresearchgate.net This arrangement positions the two metal centers in close proximity, facilitating cooperative interactions essential for catalysis and small molecule activation. The rigidity of the diethynylbenzene backbone prevents unwanted intramolecular rearrangements and provides a pre-organized cavity for substrate binding. researchgate.netnih.gov The flexibility of the ethynyl (B1212043) arms, however, allows for some variation in the metal-metal distance, which can accommodate changes during a catalytic cycle. researchgate.net

Integration of Pyridyl, Pyrazolyl, and Triazolyl Units

To mimic the coordination environment of metalloprotein active sites, which often feature histidine residues, various nitrogen-containing heterocyclic units are incorporated into the ligand design. Pyridyl, pyrazolyl, and triazolyl groups are commonly used due to their strong coordination to a variety of metal ions. nih.govresearchgate.netresearchgate.netscience.gov

Pyridyl groups: Ligands incorporating pyridyl units have been successfully used to create diiron(II) complexes. nih.gov The functionalization of the pyridine (B92270) ring allows for fine-tuning of the electronic and steric properties of the ligand. researchgate.net

Pyrazolyl groups: The combination of pyridine and pyrazole (B372694) units in a single ligand framework has been explored for creating copper(I) complexes. researchgate.netresearchgate.net These ligands can support catalytic activity in reactions such as phenol (B47542) monooxygenation.

Triazolyl groups: The integration of triazole moieties has also been shown to yield catalytically active copper complexes. researchgate.net The electron-deficient nature of the triazole ring can influence the redox properties of the metal center. science.gov

Strategies for Enforcing Dinuclearity and Kinetic Stability

A significant challenge in designing synthetic mimics of bimetallic enzymes is preventing the formation of mononuclear or polynuclear species and ensuring the stability of the dinuclear core, especially during reactions with molecules like dioxygen. nih.gov The this compound scaffold inherently promotes dinuclearity by holding the two chelating arms in a syn-disposition suitable for binding two metal ions. nih.govacs.org

To enhance kinetic stability, several strategies are employed:

Steric Hindrance: The introduction of bulky substituents on the chelating units can protect the metal centers from unwanted side reactions and prevent the dissociation of the complex. nih.govacs.org For instance, the presence of ortho-phenol substituents has been shown to be crucial for obtaining discrete dinuclear diiron(II) species. nih.gov

Rigid Backbones: The inherent rigidity of the this compound linker itself is a primary strategy for enforcing dinuclearity and preventing ligand dissociation. researchgate.netacs.org

Metal Complexation and Reactivity Studies

The carefully designed ligands based on this compound have been instrumental in advancing the understanding of the structure and function of diiron and dicopper centers in metalloenzymes.

Diiron(II) Complexes and Dioxygen Reactivity

Dinuclear iron centers are present in a variety of enzymes that activate dioxygen for oxidative metabolism. mit.edugrafiati.com Synthetic diiron(II) complexes utilizing this compound-based ligands have been developed as models for these enzymes. nih.govacs.org

Initial studies with ligands containing 8-carboxy ester quinoline (B57606) and 2-carboxy ester pyridyl groups resulted in dinuclear complexes that were substitutionally labile and dissociated upon exposure to dioxygen. nih.gov To overcome this, more kinetically stable complexes were prepared using ligands featuring 2-phenoxypyridyl units. nih.govnih.gov For example, the reaction of the deprotonated form of H₂LMe,Ph with Fe(II) afforded a doubly-bridged dinuclear complex, [Fe₂(LMe,Ph)₂(THF)₃]. nih.gov Crucially, the reaction of this complex with dioxygen led to the quantitative formation of a (μ-oxo)diiron(III) product, mimicking the reactivity of enzymes like soluble methane (B114726) monooxygenase (sMMO). nih.gov

| Ligand | Diiron(II) Complex | Dioxygen Reactivity | Key Finding |

|---|---|---|---|

| Et₂BCQEBEt | Fe₂(Et₂BCQEBEt)(μ-O₂CArTol)₃ | Not specified | Demonstrated the feasibility of using a this compound backbone to enforce a syn nitrogen donor geometry. acs.org |

| H₂LMe,Ph | [Fe₂(LMe,Ph)₂(THF)₃] | Forms a (μ-oxo)diiron(III) product | Kinetically stable complex that mimics the O₂ activation at diiron centers. nih.govnih.gov |

Copper(I) Complexes as Tyrosinase Mimics for Phenol Monooxygenation

Tyrosinase is a type-3 copper enzyme responsible for the monooxygenation of phenols to catechols, a key step in melanin (B1238610) biosynthesis. muckrack.comnih.gov Dinucleating ligands with a this compound backbone have been synthesized to create copper(I) complexes that model the structure and function of tyrosinase. researchgate.netmuckrack.comjst.go.jp

Tweezer-like ligands incorporating pyridine (Tw1), a combination of pyridine and pyrazole (Tw2), or pyridine and triazole (Tw3) have been synthesized and their corresponding copper(I) complexes (CuTw1, CuTw2, and CuTw3) were investigated for their ability to catalyze the monooxygenation of phenolic substrates. researchgate.net

CuTw1 , containing three pyridine donors, was found to be inactive for the monooxygenation of 2,4-di-tert-butylphenol (B135424) (DTBP-H), although a crystal structure revealed its capacity to bind an oxygen-derived ligand in the form of a µ-hydroxo bridge, similar to the met-form of tyrosinase. researchgate.net

CuTw2 , with pyridine and pyrazole units, showed moderate activity in converting phenols to o-quinones. researchgate.net

CuTw3 , featuring pyridine and triazole groups, exhibited even higher catalytic activity than CuTw2. researchgate.net

These results highlight the significant influence of the specific N-donor groups on the catalytic efficiency of the copper complexes in mimicking tyrosinase activity. researchgate.net

| Ligand | Copper(I) Complex | Catalytic Activity in Phenol Monooxygenation | Key Finding |

|---|---|---|---|

| Tw1 (three pyridines) | CuTw1 | Inactive | Able to form a µ-hydroxo bridged species, mimicking the met-form of tyrosinase. researchgate.net |

| Tw2 (pyridine and pyrazole) | CuTw2 | Moderate | Demonstrates that the combination of different N-donors can induce catalytic activity. researchgate.net |

| Tw3 (pyridine and triazole) | CuTw3 | High | Shows the highest activity, indicating the electronic tuning of the ligand is crucial for catalysis. researchgate.net |

Iron-Bridged Units and Steric Hindrance Effects on Electronic Properties

The use of this compound as a bridging ligand in dinuclear iron complexes has been a subject of significant research, particularly in modeling the active sites of non-heme diiron enzymes. nih.gov The rigid backbone of this compound and its derivatives enforces a specific spatial arrangement of the coordinating metal centers, which is crucial for mimicking the syn coordination of histidine residues found in these enzymes. nih.govmit.edu

A key area of investigation involves the synthesis and characterization of binuclear iron complexes where two {Cp(dppe)Fe–C≡C–} units are attached to the ortho positions of a central benzene (B151609) ring. acs.org The close proximity of these bulky organoiron groups introduces significant steric interactions. acs.orgacs.org This steric hindrance has a pronounced effect on the chemical and physical properties of the resulting complexes. acs.orgresearcher.life For instance, the synthesis of the binuclear complex [{Cp(dppe)Fe–C≡C−}2-μ-(1,2-C6H4)] (denoted as o-1) is notably slow, a consequence of the strong steric repulsion between the adjacent organoiron centers. acs.orgresearchgate.net

The electronic properties of these iron-bridged complexes are also heavily influenced by steric factors. Upon one-electron oxidation, the resulting radical cation, [o-1(PF6)], is classified as a class IIB mixed-valence compound, indicating a degree of electronic communication between the iron centers. acs.orgresearchgate.net However, the steric hindrance limits the number of accessible conformations for the molecule. acs.orgacs.org This conformational restriction is believed to be the reason for the narrowness of the intervalence charge transfer (IVCT) bands observed in the near-infrared (NIR) spectrum. acs.org In the doubly oxidized form, [o-1(PF6)2], the ratio of singlet to triplet states is found to be independent of temperature, further highlighting the impact of the rigid structure imposed by the sterically demanding groups. acs.org

In other systems, dinucleating ligands derived from this compound have been designed to create specific coordination environments around the iron centers. nih.gov For example, ligands incorporating 2-phenoxypyridyl moieties have been synthesized to provide a more kinetically stable platform compared to those with carboxy ester groups. nih.gov The steric profile of these ligands can be tuned by adding bulky substituents, such as alkyl or phenyl groups, to the phenol rings. nih.gov This modification allows for steric protection of the diiron core and electronic tuning of the metal centers. nih.gov In one such case, the reaction of a bis(phenyl(p-cresol)pyridyl)diethynylbenzene ligand with iron(II) resulted in the spontaneous formation of a diiron(II) complex, [FeII2(LMe,Ph)2(THF)3]. nih.gov The flexibility of the ethynyl arms allows two syn-N-donor ligands to coordinate to the iron centers. nih.gov

The following table summarizes key properties of a binuclear iron complex bridged by this compound, illustrating the effects of steric hindrance.

| Complex | Oxidation State(s) | Key Spectroscopic/Magnetic Feature | Implication of Steric Hindrance |

| [{Cp*(dppe)Fe–C≡C−}2-μ-(1,2-C6H4)] (o-1) | Fe(II)/Fe(II) | Slow reaction time for synthesis. acs.orgresearchgate.net | Strong steric interaction between vicinal organoiron centers. acs.orgresearchgate.net |

| [o-1(PF6)] | Fe(II)/Fe(III) | Narrow IVCT band; Class IIB mixed-valence. acs.orgresearchgate.net | Limits the number of conformers. acs.orgresearchgate.net |

| [o-1(PF6)2] | Fe(III)/Fe(III) | Temperature-independent singlet/triplet state ratio. acs.org | Rigid structure due to steric hindrance. acs.org |

Structural Characterization of Metal Complexes (e.g., X-ray Diffraction Analysis)

Single-crystal X-ray diffraction studies have confirmed the structures of numerous mono- and dinuclear metal complexes derived from the this compound scaffold. nih.gov For instance, the molecular structure of the binuclear iron complex [{Cp(dppe)Fe–C≡C−}2-μ-(1,2-C6H4)] (o-1) and its oxidized derivatives, [o-1(PF6)] and [o-1(PF6)2], have been determined by X-ray analysis. acs.orgresearcher.life These analyses revealed the spatial arrangement of the bulky {Cp(dppe)Fe} fragments and the conformational constraints imposed by the ortho-substitution pattern on the benzene ring. acs.orgacs.org

In another example, the structure of a diiron(II) complex, Fe2(μ-OTf)2(PIC2DET)22, which incorporates a dipicolinic methyl ester ligand linked by a 2,3-diethynyltriptycene unit, was characterized by X-ray diffraction. nih.gov This analysis showed that each of the two symmetry-equivalent iron atoms possesses an octahedral coordination geometry with an N2O4 donor set. nih.gov The structure revealed a novel "head-to-head" coordination mode for this class of ligands, resulting in a significantly larger metal-metal distance than previously observed in other bis(pyridyl)diethynylarene complexes. nih.gov

The solid-state structure of a dinuclear copper(I) complex with a novel dinucleating bis(pyrazolyl)methane ligand built on a this compound backbone was also successfully characterized by single-crystal X-ray diffraction. researchgate.net This analysis was crucial for understanding the stability of the corresponding μ-η2:η2 peroxo complex formed upon oxygenation. researchgate.net

The table below presents crystallographic data for a representative iron complex incorporating a this compound derivative, highlighting the detailed structural information obtained from X-ray diffraction.

| Compound | Formula | Crystal System | Space Group | Key Structural Features |

| [Fe2(LMe,Ph)2(THF)3] | Fe2C104H84N4O7 | - | - | Diiron(II) structure with two bridging LMe,Ph ligands; one five-coordinate iron in a distorted square pyramidal geometry. nih.gov |

| [{Cp*(dppe)Fe–C≡C−}2-μ-(1,2-C6H4)] (o-1) | - | - | - | Confirms strong steric interaction between the vicinal organoiron centers. acs.org |

| Fe2(μ-OTf)2(PIC2DET)22 | - | - | - | Two octahedral iron centers with N2O4 donor sets; reveals a "head-to-head" dimerization. nih.gov |

Supramolecular Chemistry and Organic Frameworks Derived from 1,2 Diethynylbenzene

Synthesis of Diacetylene Macrocycles

The oxidative coupling of 1,2-diethynylbenzene derivatives is a key method for the synthesis of diacetylene macrocycles. researchgate.netmolaid.comacs.org These cyclic compounds are of significant interest as precursors for novel conjugated organic polymers. researchgate.netmolaid.comacs.org The Glaser coupling reaction is a prominent method used for forming the carbon-carbon triple bonds necessary for creating these macrostructures. researchgate.netresearchgate.net

Research has shown that the size of the substituent groups (R) on the this compound starting material plays a crucial role in the yield of the resulting macrocycle. researchgate.netmolaid.com When large R groups are present, the dimeric macrocycle can be synthesized in a one-step procedure with yields as high as 74%. researchgate.netmolaid.comacs.org In contrast, a multi-step approach has been developed to produce the tetrameric macrocycle, achieving a yield of 45%. researchgate.netmolaid.comacs.org

The dimeric macrocycles are noted for their high strain, a characteristic confirmed by X-ray crystallography. researchgate.netmolaid.comacs.org This strain contributes to their high reactivity, leading to rapid and highly exothermic polymerization at temperatures between 100-125°C. researchgate.netmolaid.com Furthermore, reaction of these dimeric macrocycles with iodine induces an intramolecular cyclization, forming a novel 20π electron tetraiodide fused ring system. researchgate.netmolaid.comacs.org

Table 1: Synthesis of Diacetylene Macrocycles from this compound Derivatives

| Macrocycle Type | Synthetic Approach | Key Features of Starting Material | Yield | Reference |

|---|---|---|---|---|

| Dimeric Macrocycle | One-step oxidative coupling | Large R groups on this compound | Up to 74% | researchgate.netmolaid.comacs.org |

| Tetrameric Macrocycle | Multi-step procedure | Hexyl (C6H13) R group | 45% | researchgate.netmolaid.comacs.org |

Construction of Conjugated Organic Frameworks (COFs)

This compound is a valuable monomer in the construction of conjugated organic frameworks (COFs), a class of porous crystalline polymers with ordered structures. rsc.orgresearchgate.net These materials are synthesized from building blocks that form strong covalent bonds, resulting in robust and porous networks. chinesechemsoc.org

Researchers have successfully synthesized layered three-dimensional (3D) COF films using this compound. acs.org These films are constructed through the covalent connection of different monolayer building blocks. acs.org The synthesis involves an alternating flow of two different building blocks, which, due to having the same unit cell parameters and functional groups, can connect via covalent bonds to form a layered structure. acs.org This technique allows for the creation of crystalline 3D COF films with distinct, covalently attached layers. acs.org

The growth of these advanced COF films is often achieved through templated surface reactions. acs.org This method utilizes a self-assembled monolayer (SAM) on a gold surface as a template to direct the growth of the framework. acs.orgresearchgate.net A continuous flow system is employed to introduce the building blocks, including this compound, and a catalyst to the templated surface. acs.org The progress of the film's growth can be monitored in real-time using a quartz crystal microbalance (QCM). acs.org This controlled, bottom-up approach allows for the precise construction of homogenous and continuous films with nanometer-scale precision in thickness. researchgate.netnih.gov The resulting all C-C linked 3D COF films exhibit a high degree of polymerization and low surface roughness. acs.org

Table 2: Construction of Conjugated Organic Frameworks (COFs) using this compound

| COF Architecture | Synthetic Method | Key Technique | Outcome | Reference |

|---|---|---|---|---|

| Layered 3D COF Films | Alternating flow of building blocks | Covalent connection of monolayers | Crystalline, layered 3D COF | acs.org |

| Continuous 3D PAF Films | Templated surface reaction | Continuous flow on SAM-templated gold surface | Homogenous films with nanometer-precise thickness | acs.orgresearchgate.netnih.gov |

Layered Three-Dimensional COF Films

Development of Carbon-Rich Molecules and Complex Carbon Scaffolds

This compound serves as a fundamental planar building block for the synthesis of complex, carbon-rich molecules and intricate carbon scaffolds. beilstein-journals.orgd-nb.infonih.gov Its ability to undergo acetylenic coupling reactions makes it a versatile component in the construction of larger, highly unsaturated, and stereochemically complex frameworks. beilstein-journals.orgd-nb.infonih.govresearchgate.netscite.ai

Ethynyl-substituted [2.2]paracyclophanes are utilized as layered building blocks in molecular scaffolding. beilstein-journals.orgd-nb.infonih.govresearchgate.netscite.ai In a notable example, the cross-coupling of a pseudo-ortho-diethynyl[2.2]paracyclophane with the planar this compound building block via a Glaser coupling reaction yields a chiral hetero dimer as the primary product. beilstein-journals.orgd-nb.infonih.govscite.ai This demonstrates how combining layered and planar ethynyl (B1212043) aromatics can lead to complex, multi-layered carbon structures with specific stereochemical properties. beilstein-journals.orgd-nb.infonih.gov

The construction of multi-bridged cyclophane architectures represents a significant area in the development of complex carbon scaffolds. The Glaser-Hay coupling reaction has been employed to dimerize diethynyl[2.2]paracyclophanes, leading to the formation of dimers with new bridges. beilstein-journals.orgd-nb.infonih.gov Furthermore, bridge-extended cyclophane precursors can undergo ring-enlargement upon Glaser-Hay coupling to furnish larger cyclophane structures. beilstein-journals.orgd-nb.infonih.gov These synthetic strategies significantly expand the range of available highly unsaturated carbon scaffolds, creating novel layered frameworks with interesting stereochemical features. d-nb.info

Ethynyl[2.2]paracyclophanes as Building Blocks

Self-Assembly in Metallosupramolecular Systems

The precise 1,2-substitution pattern of the ethynyl groups on the benzene (B151609) ring allows for the design of unique ligands that can engage in metal-coordination-driven self-assembly. These ligands can act as "trans-chelating" units, a less common binding motif compared to the more prevalent cis-chelating ligands, enabling the construction of novel supramolecular structures. bham.ac.uk

One notable example involves the synthesis of a ligand, LP4, from this compound in a two-step process. bham.ac.uknih.gov This ligand was designed to assemble in an anti-parallel fashion around two palladium(II) ions. bham.ac.uk When LP4 was combined with palladium nitrate (B79036) (Pd(NO3)2·2H2O) in DMSO, a single, discrete species was quantitatively formed. nih.gov Electrospray ionization mass spectrometry (ESI-MS) confirmed the formation of a [Pd2(LP4)2]4+ cage. nih.gov Due to the steric constraints imposed by the diethynylbenzene linker, the assembly exclusively yields a Pd2L2 cage with C2v symmetry. nih.gov This strategy demonstrates how a ligand framework derived from this compound can be used to create sophisticated, low-symmetry metal-organic cages (MOCs). bham.ac.uknih.gov

In a different approach, a bis(2,2'-bipyridine) ligand featuring a central 1,3-diethynylbenzene (B158350) unit was synthesized to act as a multivalent ligand for binding two copper(I) ions. beilstein-journals.orgnih.gov While this ligand alone did not form discrete homoleptic assemblies, when mixed with a complementary Tröger's base-derived bis(phenanthroline) ligand, a highly selective self-assembly process occurred. beilstein-journals.orgnih.gov This "social self-sorting" resulted in the high-fidelity formation of heteroleptic dinuclear metallosupramolecular "kites," as evidenced by NMR spectroscopy and mass spectrometry. beilstein-journals.orgnih.gov These examples highlight the utility of diethynylbenzene scaffolds in directing the assembly of complex, multi-component supramolecular architectures. beilstein-journals.org

Bifunctional Lewis Acid Systems Based on this compound Frameworks

The this compound scaffold serves as a semi-flexible organic backbone for the synthesis of a variety of bidentate, or bifunctional, Lewis acids. d-nb.info These molecules, which possess two Lewis-acidic centers held in a specific spatial arrangement, are of interest for molecular recognition, catalysis, and optical applications. d-nb.info The framework allows for the introduction of Lewis-acidic functions containing elements from groups 13 and 14. d-nb.inforesearchgate.netresearcher.life

Efficient synthetic routes have been developed to functionalize the this compound backbone with various Lewis-acidic groups. d-nb.info These methods, which include hydrometalation and terminal metalation, are often highly regioselective, proceed with excellent atom economy, and yield the desired bifunctional products in good to excellent yields. d-nb.info

Key methods for incorporating Lewis acidic centers include:

Hydrosilylation: The reaction of this compound with chlorosilanes such as HSiClMe2, HSiCl2Me, and HSiCl3 introduces silicon-based Lewis acid functions. d-nb.info

Hydroboration: This method is used to attach boron-containing moieties. d-nb.inforesearcher.life

Hydroalumination: The use of bulky aluminum hydrides, like [(SiMe3)2HC]2AlH, allows for the incorporation of aluminum centers. d-nb.inforesearchgate.net

Terminal Metalation: This strategy involves the reaction of the terminal alkyne C-H bonds. For instance, reacting this compound with triethylgallium (B73383) results in alkane elimination and the formation of a bidentate gallium Lewis acid. d-nb.inforesearcher.liferesearchgate.net

A summary of Lewis acids synthesized from the this compound framework is presented below.

| Functionalization Method | Reagent | Resulting Lewis Acidic Unit | Reference |

| Hydrosilylation | HSiClMe2 | -SiClMe2 | d-nb.info |

| Hydrosilylation | HSiCl2Me | -SiCl2Me | d-nb.info |

| Hydrosilylation | HSiCl3 | -SiCl3 | d-nb.info |

| Hydroboration | Piers' Borane (B79455) (HB(C6F5)2) | -B(C6F5)2 | d-nb.info |

| Hydroalumination | [(SiMe3)2HC]2AlH (AlBis2H) | -AlBis2 | d-nb.info |

| Terminal Metalation | GaEt3 | -GaEt2 | d-nb.inforesearchgate.net |

In another approach, bifunctional boron-Lewis acids were synthesized via a terminal stannylation of this compound, followed by a tin-boron exchange reaction with various chloroboranes. d-nb.info This protocol yielded Lewis acids with different substituents on the boron atom, such as catecholate and perchlorocatecholate, which in turn modulates their Lewis acidity. d-nb.info

The bifunctional Lewis acids derived from this compound have been studied for their ability to form host-guest complexes with Lewis bases. d-nb.info The interaction between the Lewis acid and base can be investigated in solution using techniques like DOSY (Diffusion-Ordered Spectroscopy) NMR and in the solid state through X-ray diffraction. d-nb.info

In a detailed study, three different bifunctional boron-Lewis acids based on the this compound backbone were synthesized and their ability to form adducts with pyrimidine (B1678525) was investigated. d-nb.info The Lewis acid 1,2-bis(benzo[d] researchgate.netresearcher.lifed-nb.infodioxaborol-2-ylethynyl)benzene (Compound 3 in the study) was shown to form a 1:2 adduct with pyrimidine, as confirmed by DOSY NMR titration experiments in solution and by solid-state X-ray diffraction. d-nb.info

Key structural features of the adduct between Lewis acid 3 and pyrimidine were determined from X-ray crystallography. d-nb.info

| Structural Parameter | Value | Significance | Reference |

| B(1)···B(1') distance | 5.445(5) Å | Widened significantly compared to the free Lewis acid. | d-nb.info |

| B-C bond length | Elongated by ~0.06 Å | Indicates weakening of the B-C bond upon coordination. | d-nb.info |

| B(1)-N(1) bond length | 1.650(3) Å | Represents the dative bond between the Lewis acid (B) and Lewis base (N). | d-nb.info |

| Aryl-aryl stacking distance | 3.761(1) Å | An additional stabilizing supramolecular interaction between the aryl system and a complexed pyrimidine. | d-nb.info |

The flexibility of the Lewis acid framework and the nature of the substituents on the boron atom influence the adduct formation. For example, a highly acidic derivative with a perchlorocatecholate substituent was found to be unstable in the presence of THF and only formed stable solutions with the strong donor DMSO, precluding further host-guest studies. d-nb.info A third derivative with bulkier dimethylphenyl substituents also confirmed the formation of a 1:2 host-guest complex with pyrimidine via VT DOSY NMR experiments. d-nb.info

Hydrometalation and Terminal Metalation for Lewis Acid Incorporation

Supramolecular Interactions in π-Conjugated Oligomers

The diethynylbenzene unit is a common component in π-conjugated oligomers and polymers due to its ability to extend conjugation and create rigid, linear structures. These structural features are conducive to forming ordered assemblies through non-covalent supramolecular interactions like hydrogen bonding and π-π stacking. rsc.orgrsc.org

In one study, a bow-shaped, π-conjugated oligomer was synthesized where a 2,7-disubstituted carbazole (B46965) core was connected to terminal units via a 1,4-bis(decyloxy)-2,5-diethynylbenzene linker. rsc.org The terminal units contained a uracil (B121893) moiety, which drove the self-assembly of the oligomers. Each oligomer unit could form four intermolecular hydrogen bonds (Uracil···Uracil) with its neighbors, effectively "knitting" the molecules together into a supramolecular polymer. rsc.org The directionality of this hydrogen bonding was explored using Atomic Force Microscopy (AFM), and these self-assembled materials demonstrated p-type charge transporting behavior in organic thin-film transistors (OTFTs). rsc.org

Another design strategy involves using a p-diethynylbenzene core substituted with complementary DNA bases at the edges. rsc.org The rigid, linear core combined with the specific 90° angle of Watson-Crick base pairing promotes the formation of rectangular, unstrained non-covalent cyclic tetramers. These planar, rosette-like macrocycles can then stack through π-π interactions to form well-defined supramolecular oligomers and polymers with an internal lumen, creating self-assembled nanotubes. rsc.org Similarly, macrocycles built from m-diethynylbenzene units have been shown to self-associate readily in solution. capes.gov.br The aggregation is driven by π-π stacking interactions, which are enhanced by the electron-withdrawing effect of the butadiyne linkages within the macrocycle. capes.gov.br These examples demonstrate how the diethynylbenzene core, as part of a larger oligomeric structure, plays a crucial role in directing hierarchical self-assembly into functional nanostructures.

Theoretical and Computational Investigations of 1,2 Diethynylbenzene

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for elucidating the fundamental characteristics of 1,2-diethynylbenzene. These calculations offer predictive power for various molecular parameters and electronic properties.

Spectroscopic Parameter Prediction (e.g., Rotational and Centrifugal Distortion Constants)

Theoretical calculations are crucial for predicting the spectroscopic parameters of this compound, which are vital for its detection, particularly in interstellar environments. aanda.orgresearchgate.net Quantum chemical methods, such as density functional theory (DFT), are employed to optimize the molecule's geometry and subsequently calculate its rotational and centrifugal distortion constants. aanda.orgmdpi.comuni-kiel.de

For instance, calculations at the B3LYP/aug-cc-pVTZ level of theory with a dispersion correction have been used to determine these parameters. aanda.org While rotational constants can be determined with good accuracy, centrifugal distortion constants are often more challenging to predict precisely and sometimes cannot be determined from experimental spectra alone. aanda.org The comparison between theoretical and experimental spectroscopic parameters is essential for the unambiguous identification of this compound in laboratory experiments and astronomical observations. aanda.orgresearchgate.net

Below is a table comparing the experimental and theoretical spectroscopic parameters for this compound.

| Parameter | Experimental | Theoretical (B3LYP-D3BJ/def2-TZVPP) |

| A (MHz) | 2509.3979(12) | 2511.9 |

| B (MHz) | 1319.2319(11) | 1320.1 |

| C (MHz) | 865.0394(10) | 865.6 |

| D'J (kHz) | 0.057(28) | - |

| D'JK (kHz) | 0.22(11) | - |

| D'K (kHz) | 0.69 | - |

| d'1 (kHz) | -0.015(16) | - |

| d'2 (kHz) | -0.28 | - |

| Data from Loru, D., et al. (2023). researchgate.net |

Proton Affinity and Basicity Predictions for Dianionic Species

Computational studies have been instrumental in predicting the extraordinary basicity of the ortho-diethynylbenzene dianion ([C₆H₄(C₂)₂]²⁻). quora.comwikipedia.org High-level quantum chemistry calculations, such as the G4(MP2)-6X method, have been used to determine the proton affinity (PA) of this species. nih.gov The calculated proton affinity for the ortho-diethynylbenzene dianion is a remarkable 1843.3 kJ mol⁻¹, making it the strongest base synthesized to date. nih.gov

These theoretical predictions significantly exceed the proton affinities of other known superbases like the methide anion (CH₃⁻) and the lithium monoxide anion (LiO⁻). nih.govwikipedia.org The investigation of such species is often conducted in the gas phase, free from solvent interactions, to probe their intrinsic basicity. quora.com Theoretical models based on Marcus-Hush theory help to explain the stability of this dianion, attributing it to a barrier that prevents spontaneous electron detachment. nih.govresearchgate.net

The table below shows the calculated proton affinities for the three isomers of diethynylbenzene dianion.

| Isomer | Proton Affinity (kJ mol⁻¹) |

| ortho-diethynylbenzene dianion | 1843.3 |

| meta-diethynylbenzene dianion | (Second-strongest) |

| para-diethynylbenzene dianion | (Third-strongest) |

| Data from Poad, B. L. J., et al. (2018) and Wikipedia. wikipedia.orgnih.gov |

Electronic Structure and Magnetic Property Analysis

Quantum chemistry calculations at the DFT level of theory have been employed to analyze the electronic structure and magnetic properties of this compound and its derivatives. acs.org These studies are particularly relevant for understanding the behavior of binuclear organometallic complexes containing a this compound bridge. acs.org

For example, in the case of the radical cation ({Cp*(dppe)Fe–C≡C−}₂-μ-(1,2-C₆H₄), calculations help to classify it within the mixed-valence systems and to understand the electronic coupling between the two iron centers. acs.org The analysis of the electronic structure provides insights into the nature of intervalence charge transfer (IVCT) bands observed in the near-infrared spectrum. acs.org Furthermore, these calculations can elucidate the magnetic properties, such as the singlet/triplet states ratio in doubly oxidized species. acs.org

Computational Exploration of Reaction Pathways

Computational methods are also powerful tools for exploring the potential reaction pathways involving this compound, from its formation to its participation in further chemical transformations.

Nudge Elastic Band (NEB) Calculations

The Nudged Elastic Band (NEB) method is a computational technique used to find the minimum energy path and transition states between known reactants and products. utexas.edu This method has been applied to investigate potential formation pathways of this compound. For instance, NEB calculations have been used to identify saddle points in the reaction pathways leading to the formation of this compound from naphthalene (B1677914). aanda.org The climbing image NEB (CI-NEB) method, a refinement of the standard NEB, is particularly effective in locating the exact saddle point of a reaction. utexas.edu

Automated Reaction Path Network Analysis (AFIR Method)

The Artificial-Force-Induced Reaction (AFIR) method is an automated technique for exploring complex reaction path networks. nih.govacs.orghokudai.ac.jp This method systematically induces structural changes by applying a virtual force between molecules or fragments, allowing for the discovery of both expected and unexpected reaction pathways. nih.govhokudai.ac.jp

The AFIR method has been successfully used to design a tetraborylation reaction of p-benzynes generated from this compound derivatives. nih.govacs.org By generating a reaction path network, researchers could identify both desired and undesired reaction pathways, which guided the modification of the reactant's chemical structure to favor the formation of the target product. nih.govacs.orgacs.org This approach, which combines theoretical calculations with experimental verification, represents a powerful strategy for discovering new chemical reactions. nih.govresearchgate.net

Modeling of Electron Transport in Conjugated Systemsncsu.edu